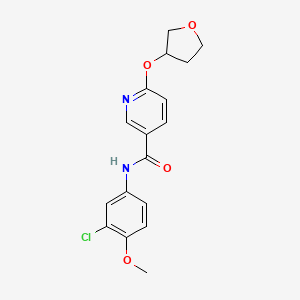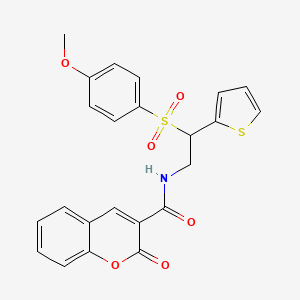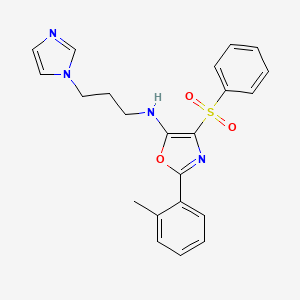![molecular formula C17H14N2O6S B2461714 3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1105221-75-7](/img/structure/B2461714.png)
3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H14N2O6S and its molecular weight is 374.37. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
The derivatives of 1,3,4-oxadiazole, including compounds structurally related to 3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole, have been researched for their corrosion inhibition properties. Specifically, these derivatives have shown effectiveness in inhibiting corrosion of mild steel in sulfuric acid environments. The studies reveal that these compounds can form protective layers on the metal surface, reducing corrosion through a mix of physical and chemical adsorption mechanisms as evidenced by electrochemical, gravimetric, and SEM analyses (Ammal, Prajila, & Joseph, 2018).
Crystal Structure and Theoretical Studies
Research into the crystal structure and theoretical properties of novel 1,3,4-oxadiazole derivatives, which are structurally similar to the chemical , has been conducted. These studies involved synthesizing new compounds and analyzing their structures through X-ray diffraction and computational density functional theory (DFT) calculations. The findings provide insights into the reactive sites for electrophilic and nucleophilic nature of the molecules, contributing to our understanding of their chemical behaviors and potential applications in various fields (Kumara et al., 2017).
Antimicrobial and Antitubercular Agents
1,3,4-oxadiazole derivatives have been evaluated for their potential as antimicrobial and antitubercular agents. A series of benzene sulfonamide pyrazole oxadiazole derivatives were synthesized and assessed for their activity against various bacterial strains and Mycobacterium tuberculosis. Molecular docking studies helped understand the mode of inhibition, suggesting these compounds as promising antitubercular agents due to their good antibacterial activity compared to standard treatments (Shingare et al., 2022).
Nematocidal Activity
A study on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety highlighted their significant nematocidal activity against Bursaphelenchus xylophilus, a pest causing serious damage to pine trees. These compounds not only showed higher mortality rates than commercial nematicides but also affected the nematode's movement and respiration, pointing to their potential as lead compounds for nematicide development (Liu et al., 2022).
Antioxidant Activities
The design and synthesis of 1,3,4-oxadiazole derivatives linked to antioxidant moieties have demonstrated significant antioxidant activities in vitro. Modifications at specific positions of the oxadiazole scaffold showed a range of biological activities, suggesting these compounds as promising antioxidants for further in vivo studies and potential therapeutic applications (Rabie, Tantawy, & Badr, 2016).
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(4-methoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S/c1-22-12-3-5-13(6-4-12)26(20,21)9-16-18-17(19-25-16)11-2-7-14-15(8-11)24-10-23-14/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFERYDCDLBJTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2461632.png)
![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-methyl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2461633.png)

![4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide hydrochloride](/img/structure/B2461636.png)


![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2461642.png)

![4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2461646.png)

![2-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2461649.png)
![5-[2-(3-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2461651.png)
